molecular formula C23H23N3O4S2 B2930245 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681161-86-4

4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2930245
CAS No.: 681161-86-4
M. Wt: 469.57
InChI Key: OVNSGDQFVLNNSP-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a synthetic chemical reagent designed for research applications. This compound features a complex molecular architecture that incorporates both a benzamide and a 2-aminothiazole moiety, a scaffold widely recognized in medicinal chemistry for its diverse bioactive potential . The 2-aminothiazole core is a privileged structure in drug discovery, frequently investigated for its ability to interact with various enzymatic targets . Furthermore, the integration of the sulfonamide functional group is a common strategy in molecular design to modulate biological activity and physicochemical properties . Researchers may find this compound particularly valuable as a starting point for structure-activity relationship (SAR) studies, as a potential enzyme inhibitor in screening assays, or as a biochemical probe to explore novel signaling pathways. Its specific research value and definitive mechanism of action are areas for ongoing investigation by the scientific community. This product is intended for laboratory research purposes by qualified professionals only. It is not intended for, and should not be used for, diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-14-12-26(13-15(2)30-14)32(28,29)18-9-7-16(8-10-18)22(27)25-23-24-21-19-6-4-3-5-17(19)11-20(21)31-23/h3-10,14-15H,11-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNSGDQFVLNNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure features a morpholino sulfonyl group and an indeno-thiazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the indeno-thiazole class. Research indicates that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the antitumor activity of related compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed that certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. For instance:

CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that modifications in the molecular structure can enhance antitumor efficacy while maintaining selectivity towards cancer cells over normal cells .

The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of critical cellular pathways:

  • DNA Binding: Similar compounds have shown to bind preferentially to the minor groove of DNA, interfering with replication and transcription processes.
  • Cell Cycle Arrest: Induction of cell cycle arrest has been observed in treated cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes: Some derivatives act as inhibitors of specific enzymes involved in tumor growth and survival.

Antimicrobial Activity

In addition to antitumor properties, compounds related to this class have also been tested for antimicrobial activity against various pathogens:

  • Testing Method: Broth microdilution was employed to assess the minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.
MicroorganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32

These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data and Molecular Properties
Compound Name IR νC=O (cm⁻¹) IR νS=O (cm⁻¹) Molecular Weight LogP (Predicted)
Target Compound ~1660–1680 ~1240–1255 ~480 (estimated) ~3.2
4-(4-X-Phenylsulfonyl)benzoic acid hydrazides [1–3] () 1663–1682 1243–1258 350–400 2.5–3.5
3,5-Dimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7h) N/A N/A 407.4 3.8
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) N/A 1247–1255 292.3 2.1

Key Observations:

  • IR Spectroscopy: The target compound’s carbonyl (C=O) and sulfonyl (S=O) stretching frequencies align with those of hydrazinecarbothioamides (1663–1682 cm⁻¹ for C=O; 1243–1258 cm⁻¹ for S=O) . The absence of νS-H bands (~2500–2600 cm⁻¹) confirms the sulfonamide’s stability in the thione form .
  • Molecular Weight and LogP: The target compound’s higher molecular weight (~480 vs. ~350–400 for simpler analogs) and predicted LogP (~3.2) suggest moderate bioavailability, comparable to indenothiazole derivatives like 7h (LogP 3.8) .
Table 3: Biochemical Profiles of Selected Analogs
Compound Name Target Activity IC50/EC50 Reference
Target Compound Hypothetical antiviral N/A -
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) COX-2 inhibition 1.4 μM
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) COX-2 inhibition 1.2 μM
3,5-Dimethoxy-N-(5-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (4) Antiviral (SARS-CoV-2) Under study

Key Observations:

  • Anti-Inflammatory Potential: The sulfonyl group in compound 5 and 6a () confers potent COX-2 inhibition (IC50 1.2–1.4 μM), suggesting that the target compound’s morpholino sulfonyl group may enhance selectivity for similar targets .
  • Antiviral Activity: Indenothiazole derivatives like compound 4 are under investigation as SARS-CoV-2 inhibitors, likely due to thiazole-mediated RNA binding . The target compound’s indenothiazole core positions it as a candidate for analogous antiviral mechanisms.

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